6-Chloro-5-methoxypicolinimidamide hydrochloride
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Overview
Description
6-Chloro-5-methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O and a molecular weight of 222.07 g/mol . This compound is known for its unique structure, which includes a chloro and methoxy group attached to a picolinimidamide core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxypicolinimidamide hydrochloride typically involves the reaction of 6-chloro-5-methoxypicolinic acid with appropriate reagents to form the desired imidamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow techniques and advanced purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxypicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-5-methoxypicolinimidamide hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methoxypicolinic acid: Shares a similar core structure but lacks the imidamide group.
5-Methoxypicolinimidamide hydrochloride: Similar but without the chloro group.
6-Chloro-5-methoxypyridine: Similar but lacks the imidamide group.
Uniqueness
6-Chloro-5-methoxypicolinimidamide hydrochloride is unique due to the presence of both chloro and methoxy groups attached to the picolinimidamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Properties
CAS No. |
1179361-56-8 |
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Molecular Formula |
C7H9Cl2N3O |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
6-chloro-5-methoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3O.ClH/c1-12-5-3-2-4(7(9)10)11-6(5)8;/h2-3H,1H3,(H3,9,10);1H |
InChI Key |
XOLFLLPVOLKLJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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